1-Methacryloylazepan-2-one
Description
1-Methacryloylazepan-2-one is a seven-membered cyclic amide (azepan-2-one) functionalized with a methacryloyl group. This structural combination confers unique reactivity, making it a candidate for applications in polymer chemistry, pharmaceutical intermediates, or specialty materials. The methacryloyl group introduces polymerizable double bonds, enabling its use in cross-linked polymers or resins.
Properties
CAS No. |
4084-71-3 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-(2-methylprop-2-enoyl)azepan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-8(2)10(13)11-7-5-3-4-6-9(11)12/h1,3-7H2,2H3 |
InChI Key |
FWLVOQVHVQRMBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)N1CCCCCC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural and Functional Differences
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Applications |
|---|---|---|---|---|
| 1-Methacryloylazepan-2-one | C₁₀H₁₃NO₃ | Cyclic amide, methacryloyl group | ~195.2 (calculated) | Polymer synthesis, drug delivery |
| 1-Methylazepane | C₇H₁₅N | Seven-membered amine | 113.2 | Solvent, intermediate synthesis |
| 1-Methylazepan-4-one hydrochloride | C₇H₁₄ClNO | Cyclic ketone, methyl group, HCl salt | 163.65 | Pharmaceutical intermediates |
| Methylclonazepam | C₁₆H₁₂ClN₃O₃ | Benzodiazepine core, nitro, chloro | 353.74 | Psychoactive drug |
- 1-Methylazepane (): A simple azepane derivative lacking carbonyl or polymerizable groups. Its lower molecular weight and amine functionality make it suitable as a solvent or precursor in organic synthesis. The absence of a carbonyl group reduces polarity compared to this compound .
- 1-Methylazepan-4-one hydrochloride (): Features a ketone group and hydrochloride salt, enhancing solubility in polar solvents. Unlike the target compound, it lacks a methacryloyl group, limiting its utility in polymerization reactions .
- Methylclonazepam (): A benzodiazepine with a fused benzene ring and nitro substituent. Its bicyclic structure and pharmacological activity contrast sharply with the monocyclic, non-aromatic azepan-2-one derivatives .
Analytical Characterization
Analytical methods for similar compounds (e.g., GC-MS, FTIR, HPLC-TOF) from can be adapted for this compound:
- GC-MS: Suitable for volatility assessment and fragmentation pattern analysis.
- FTIR: Identifies carbonyl (amide C=O at ~1650 cm⁻¹) and methacryloyl (C=C at ~1630 cm⁻¹) groups.
- HPLC-TOF: Provides high-resolution mass data for purity verification .
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